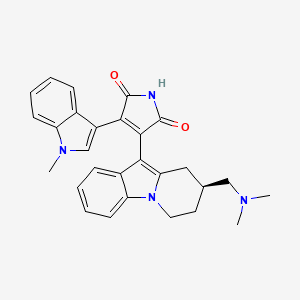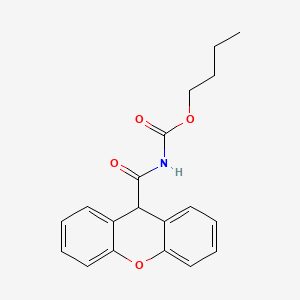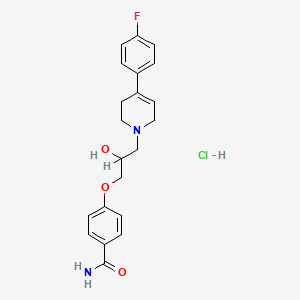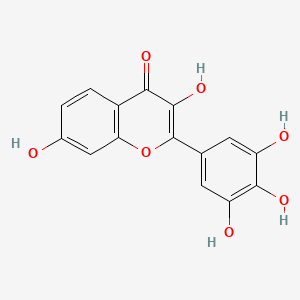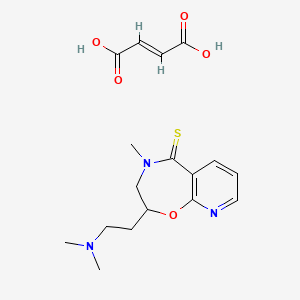
Perétinoïne
Vue d'ensemble
Description
La Perétinoïne est un acide polyprènoïque synthétique, un rétinoïde acyclique aux propriétés de type rétinoïde. Initialement développé sous le nom d'E-5166 par Eisai Co., Ltd., il était destiné au traitement des maladies dermatologiques. La this compound a gagné une attention significative pour son potentiel dans la prévention secondaire du carcinome hépatocellulaire, en particulier après une thérapie curative .
Applications De Recherche Scientifique
Peretinoin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study retinoid chemistry and its interactions with various reagents.
Biology: Investigated for its effects on cellular processes such as differentiation, proliferation, and apoptosis.
Medicine: Primarily studied for its role in the secondary prevention of hepatocellular carcinoma. .
Industry: Utilized in the development of new retinoid-based therapies and cosmetic products.
Mécanisme D'action
Target of Action
Peretinoin, an oral acyclic retinoid, primarily targets the retinoid nuclear receptors such as the retinoic acid receptor (RAR) and retinoid X receptor (RXR) . These receptors play a crucial role in regulating gene expression, cellular growth, and differentiation .
Mode of Action
Peretinoin interacts with its targets (RAR and RXR) and promotes the transcription of target genes . This transcriptional activation leads to various changes at the cellular level, including the inhibition of hepatocellular carcinoma (HCC) proliferation, suppression of tumor growth, and induction of tumor apoptosis .
Biochemical Pathways
Peretinoin affects multiple biochemical pathways. It enhances the expression of multiple retinoid target genes . It has also been shown to modulate genes involved in the regulation of cellular proliferation, cellular differentiation, and apoptosis in HCC cells . Furthermore, peretinoin has been found to suppress the expression of sphingosine kinase 1 (SPHK1), a key enzyme in the production of sphingosine-1-phosphate, a potent bioactive lipid metabolite that regulates cancer progression .
Pharmacokinetics
The pharmacokinetics of peretinoin have been investigated following single-dose and 24-week repeated-dose administration . .
Result of Action
The molecular and cellular effects of peretinoin’s action are quite profound. It inhibits HCC proliferation, suppresses tumor growth, and induces tumor apoptosis . It also reduces the mRNA levels of SPHK1, thereby inhibiting the production of sphingosine-1-phosphate and potentially suppressing cancer progression .
Action Environment
For instance, cell density can affect the upregulation of neurogenesis factors, ultimately influencing the formation of neuron-specific cells
Analyse Biochimique
Biochemical Properties
Peretinoin is an orally active synthetic acyclic retinoid (ACR) that exhibits retinoid-like properties . It binds to cellular retinoic acid-binding protein and has been found to interact with retinoid nuclear receptors (RARbeta & RXRalpha) . This interaction promotes the transcription of target genes , which plays a crucial role in its biochemical reactions.
Cellular Effects
Peretinoin has been shown to have significant effects on various types of cells and cellular processes. It inhibits the proliferation of hepatocellular carcinoma (HCC) cells, suppresses tumor growth, and induces tumor apoptosis . It also modulates genes involved in the regulation of cellular proliferation, cellular differentiation, and apoptosis in HCC cells .
Molecular Mechanism
The mechanism of action of Peretinoin includes transcriptional activation via the retinoic acid receptor (RAR) and retinoid X receptor (RXR), promoting, along with other transcriptional complexes, the transcription of target genes . It also suppresses sphingosine kinase 1 (SPHK1) expression , which is a potential inhibitor of histone deacetylase activity and might be involved in hepatic inflammation, fibrosis, and HCC .
Temporal Effects in Laboratory Settings
Peretinoin is thought to prevent HCC recurrence by inhibiting oncogenesis from precancerous lesions in the liver or by inhibiting the growth of occult hepatic cancer caused by various liver diseases . It has been suggested to especially prevent metachronous multicentric recurrence of HCC .
Metabolic Pathways
Peretinoin significantly inhibits the expression of SPHK1 , a key enzyme in the sphingosine metabolic pathway. This indicates that Peretinoin activates histone deacetylase 1 (HDAC1) and thereby suppresses HBV replication by inhibiting the sphingosine metabolic pathway .
Méthodes De Préparation
La Perétinoïne est synthétisée par une série de réactions chimiques impliquant des intermédiaires d'acide polyprènoïque. La voie de synthèse implique généralement la condensation de l'acide polyprènoïque avec des réactifs spécifiques dans des conditions contrôlées. Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté, utilisant souvent des techniques avancées telles que la chromatographie liquide haute performance pour la purification .
Analyse Des Réactions Chimiques
La Perétinoïne subit diverses réactions chimiques, notamment:
Oxydation: La this compound peut être oxydée pour former différents métabolites, qui peuvent avoir des activités biologiques distinctes.
Réduction: Les réactions de réduction peuvent modifier la structure de la this compound, modifiant potentiellement son efficacité.
Substitution: Les réactions de substitution impliquent le remplacement de groupes fonctionnels spécifiques au sein de la molécule de this compound, ce qui peut conduire à la formation de nouveaux dérivés avec des propriétés uniques.
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs tels que le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
La this compound a une large gamme d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme composé modèle pour étudier la chimie des rétinoïdes et ses interactions avec divers réactifs.
Biologie: Investigated for its effects on cellular processes such as differentiation, proliferation, and apoptosis.
Médecine: Principalement étudiée pour son rôle dans la prévention secondaire du carcinome hépatocellulaire. .
Industrie: Utilisé dans le développement de nouvelles thérapies à base de rétinoïdes et de produits cosmétiques.
Mécanisme d'action
La this compound exerce ses effets par activation transcriptionnelle via le récepteur de l'acide rétinoïque et le récepteur X des rétinoïdes. Ces récepteurs forment des complexes avec d'autres facteurs de transcription, favorisant la transcription des gènes cibles impliqués dans la différenciation cellulaire, la prolifération et l'apoptose. La this compound influence également diverses voies de signalisation, notamment Wnt, IGF et mTOR, contribuant à ses propriétés anticancéreuses .
Comparaison Avec Des Composés Similaires
La Perétinoïne est unique parmi les rétinoïdes en raison de sa structure acyclique et de son affinité de liaison spécifique au récepteur de l'acide rétinoïque et au récepteur X des rétinoïdes. Des composés similaires incluent:
Acide tout-trans-rétinoïque: Un rétinoïde cyclique utilisé dans le traitement de la leucémie aiguë promyélocytaire.
Acide 9-cis-rétinoïque: Un autre rétinoïde cyclique avec des applications en dermatologie et en oncologie.
Acide 13-cis-rétinoïque: Couramment utilisé dans le traitement de l'acné sévère.
Comparée à ces rétinoïdes cycliques, la structure acyclique de la this compound peut offrir des avantages distincts en termes de stabilité et de spécificité .
Propriétés
IUPAC Name |
(2E,4E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,4,6,10,14-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h8-9,11,13-15H,6-7,10,12H2,1-5H3,(H,21,22)/b14-8+,17-11+,18-13+,19-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBHZHZSIKRVIV-KCXSXWJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC(=O)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C(=O)O)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316826 | |
| Record name | Acyclic retinoid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81485-25-8 | |
| Record name | Acyclic retinoid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81485-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Peretinoin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081485258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peretinoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16291 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acyclic retinoid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7,11,15-Tetramethyl-2,4,6,10,14-hexadecapentaenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERETINOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11ALM7A4RV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2S)-1-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679486.png)
